Cas no 2229466-51-5 (2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid)

2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid
- 2229466-51-5
- 2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid
- EN300-1751496
-
- インチ: 1S/C9H10N2O3/c12-7(8(13)14)9(1-2-9)6-3-10-5-11-4-6/h3-5,7,12H,1-2H2,(H,13,14)
- InChIKey: CYVQLPOHYVIXPP-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(C2=CN=CN=C2)CC1
計算された属性
- せいみつぶんしりょう: 194.06914219g/mol
- どういたいしつりょう: 194.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 83.3Ų
2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751496-2.5g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1751496-5.0g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1751496-0.1g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1751496-1.0g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1751496-10.0g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1751496-0.05g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 0.05g |
$1428.0 | 2023-09-20 | ||
Enamine | EN300-1751496-5g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1751496-0.25g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1751496-0.5g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1751496-1g |
2-hydroxy-2-[1-(pyrimidin-5-yl)cyclopropyl]acetic acid |
2229466-51-5 | 1g |
$1701.0 | 2023-09-20 |
2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acidに関する追加情報
Introduction to 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid (CAS No: 2229466-51-5)
2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229466-51-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic derivatives characterized by a cyclopropylacetic acid core conjugated with a pyrimidine moiety. The structural arrangement of this molecule imparts unique physicochemical properties, making it a promising candidate for further exploration in medicinal chemistry and drug discovery programs.
The molecular framework of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid consists of a cyclopropyl group attached to a hydroxyl-substituted acetic acid backbone, with a pyrimidine ring at the 1-position of the cyclopropyl ring. This configuration introduces both hydrophilic and lipophilic regions, enhancing its solubility in various solvents and facilitating its interaction with biological targets. The presence of the pyrimidine moiety, specifically at the 5-position, is particularly noteworthy as pyrimidine derivatives are widely recognized for their biological activity, including antiviral, anticancer, and anti-inflammatory properties.
In recent years, there has been growing interest in the development of novel scaffolds that combine cyclopropyl groups with heterocyclic systems. The cyclopropyl ring is known for its metabolic stability and ability to engage in favorable interactions with enzymes and receptors due to its rigid three-membered structure. When coupled with a pyrimidine ring, such as in 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid, the resulting compound can exhibit enhanced binding affinity and selectivity towards specific biological targets. This has led to extensive research into its potential applications in the treatment of various diseases.
One of the most compelling aspects of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid is its versatility in serving as a building block for more complex drug molecules. The hydroxyl group provides a site for further functionalization, allowing chemists to modify the compound's properties and tailor it to specific therapeutic needs. Additionally, the pyrimidine ring can be linked to other pharmacophores through amide or ester bonds, creating hybrid molecules with improved pharmacokinetic profiles.
Recent studies have highlighted the potential of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid in addressing unmet medical needs. For instance, researchers have investigated its role as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The pyrimidine moiety is particularly relevant here, as it mimics natural nucleobases and can interfere with enzyme activity by competing with ATP or other nucleotide substrates. Furthermore, the cyclopropyl group can enhance binding by filling hydrophobic pockets within the enzyme active site.
The synthesis of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropyl ring requires precise control over reaction conditions to avoid unwanted side products. However, advances in transition metal-catalyzed reactions have made it possible to achieve high yields and selectivity in these transformations. Additionally, the introduction of the pyrimidine moiety can be accomplished through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are well-established protocols in modern organic synthesis.
From a computational chemistry perspective, 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have revealed that the compound can bind tightly to proteins through hydrogen bonding networks involving both the hydroxyl group and the pyrimidine nitrogen atoms. Such insights are invaluable for designing next-generation drugs that exhibit high affinity and low toxicity.
The pharmacological profile of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid is still being elucidated through preclinical studies. Initial results suggest that it may possess potent activity against certain enzymes and receptors implicated in human diseases. For example, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. By modulating JAK activity, such compounds could offer new therapeutic strategies for autoimmune disorders like rheumatoid arthritis.
The future development of 2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid will likely involve interdisciplinary collaborations between synthetic chemists, medicinal chemists, and biologists. By combining experimental synthesis with computational modeling and biological testing, researchers can accelerate the discovery process and bring novel drug candidates to clinical trials more efficiently. The compound's unique structural features make it an attractive starting point for innovation in drug design.
In conclusion,2-hydroxy-
2229466-51-5 (2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid) 関連製品
- 2680855-76-7(2-{2,2,2-trifluoro-N-(pyridin-3-yl)methylacetamido}acetic acid)
- 53636-56-9(methyl 3-bromopyridine-2-carboxylate)
- 1998544-69-6((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid)
- 2137650-01-0(4-(4-chloro-3-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-ol)
- 1344506-23-5((2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol)
- 2172184-84-6(3-(bromomethyl)-4,4-difluoro-2-methylhexane)
- 1388077-55-1(5-Bromo-2-iodophenylhydrazine)
- 2580101-43-3(rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate)
- 65540-08-1(4-Benzo(b)thiophen-2-ylphenol)
- 474006-17-2(6-(4-tert-butylphenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one)



